2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide
Description
2-Fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a 2-fluorobenzamide core and a 4-fluorophenyl-substituted carbamothioyl group. The compound’s thiourea group adopts a cis configuration, facilitating its role as a bidentate ligand in metal complexes . Its spectral properties, including distinct FT-IR peaks for C=O (≈1650 cm⁻¹), C=S (≈1250 cm⁻¹), and N-H (≈3300 cm⁻¹), align with other benzoylthiourea derivatives .
Properties
IUPAC Name |
2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYIBOYLWPVHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357504 | |
| Record name | 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57272-85-2 | |
| Record name | NSC214062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-FLUOROBENZOYL)-3-(4-FLUOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of thiocarbamoyl chloride. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, allowing for the development of new compounds with potential applications in pharmaceuticals and materials science.
Reactivity and Transformations
- 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide exhibits reactivity that includes oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of sulfoxides, sulfones, amines, or alcohols, making it a valuable intermediate in synthetic pathways.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound may possess antimicrobial activity. Studies have shown that derivatives of similar structures exhibit significant inhibition against various microbial strains, suggesting that this compound could be explored for its potential to develop new antimicrobial agents .
Anticancer Potential
- The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or interference with cellular signaling pathways. This aspect is critical for developing targeted cancer therapies .
Medicinal Applications
Therapeutic Agent Development
- Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its structural characteristics may enhance its binding affinity to biological targets, which is essential for drug efficacy .
Drug Design and Optimization
- The unique fluorine substitutions in the compound can influence its pharmacokinetic properties, such as absorption and distribution. This makes it an attractive candidate for further optimization in drug design processes aimed at improving therapeutic outcomes.
Industrial Applications
Material Development
- In addition to its pharmaceutical applications, this compound is also being explored for use in developing new materials with unique properties. Its chemical stability and reactivity profile make it suitable for creating specialty chemicals used in various industrial applications.
Case Studies and Research Findings
| Study/Research Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity Study | Derivatives exhibited significant growth inhibition against microbial strains | Potential development of new antimicrobial agents |
| Anticancer Research | Inhibition of specific cancer cell lines observed | Exploration as a novel anticancer therapeutic |
| Synthetic Pathway Development | Demonstrated versatility as an intermediate in organic synthesis | Facilitates the creation of complex organic compounds |
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence reactivity and ligand behavior. Key analogs include:
- Fluorine Position : 2-Fluoro substitution (as in the target compound) reduces steric hindrance compared to 3- or 4-fluoro analogs, enhancing ligand flexibility in metal coordination .
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) increase thermal stability but reduce solubility .
Spectral and Structural Comparisons
FT-IR and NMR data reveal critical differences:
- C-F···H-N Hydrogen Bonding : 2-Fluoro derivatives exhibit weaker intramolecular hydrogen bonding compared to 3-fluoro analogs due to geometric constraints .
- Thiourea Configuration : All analogs adopt a cis configuration, but steric bulk from substituents (e.g., dibenzyl in ’s compound) disrupts planarity, reducing metal-binding efficiency .
Coordination Chemistry and Metal Complexes
The target compound’s thiourea moiety binds metals via O and S atoms, forming complexes with Cu(II), Ni(II), and Pt(II). Comparisons include:
- Cu(II) Complexes : N-(Dimethylcarbamothioyl)-4-fluorobenzamide forms square-planar Cu(II) complexes with higher catalytic activity in oxidation reactions than bulkier analogs .
- Pt(II) Complexes : cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ²O,S]platinum(II) shows enhanced antitumor activity, attributed to fluorine’s electron-withdrawing effects .
Biological Activity
2-Fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom on both the benzamide and phenyl rings, which may enhance its lipophilicity and biological activity. Its chemical formula is and it has a molecular weight of approximately 270.28 g/mol.
Research indicates that this compound interacts with specific molecular targets within cells. It is believed to modulate enzyme activity or interfere with cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and microbial resistance mechanisms .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives containing fluorine atoms have shown significant antibacterial activity against various pathogens, including Mycobacterium species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | TBD |
| 4-Fluoro-N-(phenyl)benzamide | Staphylococcus aureus | 32 µg/mL |
| N-(4-chlorophenyl)-2-(thiazolidine-4-carboxylic acid) | Escherichia coli | 16 µg/mL |
Anticancer Properties
The compound has been evaluated for its anticancer potential in various cell lines. Studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example, in vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines by affecting cell cycle progression and promoting programmed cell death .
Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
